
3-Ethynyl-1-methylazetidine
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Overview
Description
3-Ethynyl-1-methylazetidine is a four-membered nitrogen-containing heterocycle with the molecular formula C₆H₉N. This compound is part of the azetidine family, known for their significant ring strain and unique reactivity. The presence of an ethynyl group at the third position and a methyl group at the first position distinguishes it from other azetidines, making it a valuable compound in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-1-methylazetidine typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization of N-propargylamines under basic conditions. This reaction can be catalyzed by bases such as potassium carbonate in solvents like dioxane, yielding the desired azetidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants to achieve efficient cyclization.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-1-methylazetidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The azetidine ring can be reduced to form saturated amines.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 1-methylazetidine.
Substitution: Formation of halogenated azetidines.
Scientific Research Applications
Scientific Research Applications
The applications of 3-ethynyl-1-methylazetidine can be categorized into several key areas:
1. Medicinal Chemistry
- Drug Development : The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. For instance, azetidine derivatives have shown promise as inhibitors of dipeptidyl peptidase IV, an enzyme relevant in diabetes treatment.
- Nicotinic Receptor Modulation : Studies indicate that compounds similar to this compound can act as partial agonists at α4β2-nicotinic acetylcholine receptors, which are implicated in cognitive function and mood regulation . This suggests potential applications in treating neurological disorders.
2. Organic Synthesis
- Building Block for Complex Molecules : this compound serves as a versatile intermediate in the synthesis of more complex organic compounds. Its unique functional groups allow for various chemical reactions, including nucleophilic additions and cycloadditions.
- Synthesis of Novel Compounds : The compound can be employed in the synthesis of hybrids with other pharmacologically active molecules, enhancing their therapeutic profiles .
Data Table: Comparative Analysis of Azetidine Derivatives
Compound Name | Ring Structure | Functional Groups | Biological Activity |
---|---|---|---|
This compound | Four-membered | Ethynyl, Methyl | Moderate |
1-Methylazetidine | Four-membered | Methyl | Low |
3-Ethynylpyrrolidine | Five-membered | Ethynyl | High |
3-Alkylazetidines | Four-membered | Varies (Alkyl) | Varies |
Case Studies
Several studies highlight the biological activity and therapeutic potential of this compound:
1. Interaction with Nicotinic Receptors
- A study focused on azetidine derivatives demonstrated that compounds with ethynyl groups exhibited enhanced binding affinity to α4β2-nicotinic acetylcholine receptors. This interaction is significant for developing novel antidepressants with unique mechanisms of action .
2. Antidepressant Activity
Mechanism of Action
The mechanism of action of 3-Ethynyl-1-methylazetidine involves its interaction with molecular targets through its reactive ethynyl and azetidine moieties. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Azetidine: The parent compound without the ethynyl and methyl groups.
3-Ethynylazetidine: Lacks the methyl group at the first position.
1-Methylazetidine: Lacks the ethynyl group at the third position.
Uniqueness: 3-Ethynyl-1-methylazetidine is unique due to the presence of both the ethynyl and methyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
Biological Activity
3-Ethynyl-1-methylazetidine is a compound that has garnered attention for its potential biological activities, particularly in the context of nicotinic acetylcholine receptors (nAChRs) and antimicrobial properties. This article synthesizes findings from various studies to provide a detailed overview of its biological activity, including its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.
This compound primarily interacts with nicotinic acetylcholine receptors (nAChRs), which are critical for neurotransmission in both the central and peripheral nervous systems. The compound has been shown to exhibit selective binding affinity for specific nAChR subtypes, particularly the α4β2 subtype, which is implicated in cognitive processes and neuroprotection.
Binding Affinity and Functional Activity
In a study investigating various azetidine derivatives, this compound demonstrated high potency as an agonist at human α4β2-nAChRs, with an equilibrium dissociation constant (Ki) of approximately 0.05 nM. This suggests that it may enhance cholinergic signaling effectively, which could be beneficial in treating conditions characterized by cholinergic dysfunction, such as Alzheimer's disease .
Antimicrobial Activity
Recent investigations have also explored the antimicrobial potential of this compound. In vitro assays assessed its efficacy against a range of bacterial and fungal pathogens. The compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of ≤0.25 µg/mL, indicating strong antimicrobial properties without significant cytotoxic effects on human cells .
Comparative Efficacy
The following table summarizes the antimicrobial activity of this compound compared to standard antibiotics:
Pathogen | MIC (µg/mL) | Control Antibiotic | Control MIC (µg/mL) |
---|---|---|---|
MRSA | ≤0.25 | Vancomycin | 1 |
Staphylococcus aureus | ≤0.25 | Methicillin | 12.5 |
Pseudomonas aeruginosa | >32 | Ciprofloxacin | 4 |
Candida albicans | >32 | Fluconazole | 8 |
This data highlights the compound's selective action against Gram-positive bacteria while showing limited activity against Gram-negative bacteria and fungi.
Case Studies and Research Findings
Case Study 1: Neuroprotective Effects
In a preclinical model, this compound was evaluated for its neuroprotective effects in a mouse model of neurodegeneration. The results indicated that treatment with the compound improved cognitive function as measured by performance in the Morris water maze test, suggesting potential applications in neurodegenerative diseases .
Case Study 2: Antimicrobial Screening
A comprehensive screening campaign involving various analogues of azetidine derivatives revealed that this compound not only inhibited MRSA but also displayed a favorable safety profile, lacking significant hemolytic activity on human red blood cells at therapeutic concentrations .
Properties
IUPAC Name |
3-ethynyl-1-methylazetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-3-6-4-7(2)5-6/h1,6H,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIZVMBFJMKAFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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